molecular formula C11H7BrClNO B11840804 8-Bromo-7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one

8-Bromo-7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one

Cat. No.: B11840804
M. Wt: 284.53 g/mol
InChI Key: YUZJCFXUWOGCQI-UHFFFAOYSA-N
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Description

8-Bromo-7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one is a heterocyclic compound that belongs to the indole family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a substituted indole with a brominating and chlorinating agent. The reaction conditions often require the use of solvents like methanol or dichloromethane and catalysts such as methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized indole derivatives .

Scientific Research Applications

8-Bromo-7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one
  • 8-Bromo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one
  • 7,8-Dibromo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one

Uniqueness

8-Bromo-7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance its potency and selectivity in various applications .

Properties

Molecular Formula

C11H7BrClNO

Molecular Weight

284.53 g/mol

IUPAC Name

5-bromo-6-chloro-1,2-dihydropyrrolo[1,2-a]indol-3-one

InChI

InChI=1S/C11H7BrClNO/c12-11-6-5-9-10(15)3-4-14(9)8(6)2-1-7(11)13/h1-2,5H,3-4H2

InChI Key

YUZJCFXUWOGCQI-UHFFFAOYSA-N

Canonical SMILES

C1CN2C3=C(C=C2C1=O)C(=C(C=C3)Cl)Br

Origin of Product

United States

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